molecular formula C22H27N3O4S B2673105 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide CAS No. 681269-95-4

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide

Cat. No.: B2673105
CAS No.: 681269-95-4
M. Wt: 429.54
InChI Key: HQENWIUWTDWAGA-UHFFFAOYSA-N
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Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Characterization

  • A study on the substrate-controlled synthesis of benzisoxazole and benzisothiazole derivatives via PhI(OAc)2-mediated oxidation followed by intramolecular oxidative O-N/S-N bond formation illustrates advanced techniques in synthesizing complex heterocyclic compounds. This approach might be relevant for creating similar complex molecules, offering insights into possible synthetic pathways for compounds like N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide (Anand et al., 2015).

Chemical Properties and Reactivity

  • Novel annulated products from aminonaphthyridinones research describes the reactivity and formation of new heterocyclic systems through reactions such as Hofmann rearrangement. This could provide insights into the chemical behavior and potential transformations of complex molecules under specific conditions (Deady & Devine, 2006).

Application in Nonlinear Optical Materials

  • Studies on second harmonic generation and photochromic grating in guest-host polymer systems containing azo amide chromophores demonstrate the application of complex organic molecules in the development of nonlinear optical (NLO) materials. These findings could hint at the potential use of similarly structured compounds in NLO applications, where the specific functionalities of the molecule could influence its optical properties (Kucharski et al., 2010).

Potential for Antimicrobial and Antiproliferative Activities

  • Research into synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety suggests that complex organic molecules with specific functional groups may have significant antimicrobial and antiproliferative effects. This could indicate a research avenue for the exploration of the biological activities of compounds similar to this compound (Darwish et al., 2014).

Properties

IUPAC Name

2,2-dimethyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-22(2,3)21(27)23-17-7-9-18(10-8-17)30(28,29)24-12-15-11-16(14-24)19-5-4-6-20(26)25(19)13-15/h4-10,15-16H,11-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQENWIUWTDWAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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